ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H19NO2·HCl. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of ethyl 1-aminospiro[2.5]octane-1-carboxylate with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is often purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants.
Continuous Flow Systems: These systems help in maintaining consistent reaction conditions.
Purification: Industrial purification methods may include distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
Oxidation Products: Oxidation typically yields oxides and hydroxyl derivatives.
Reduction Products: Reduction yields primary and secondary amines.
Substitution Products: Substitution reactions yield various substituted derivatives.
Scientific Research Applications
Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may influence metabolic pathways and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-aminospiro[2.5]octane-1-carboxylate
- Bicyclo[2.2.2]octane-1-carboxylates
Uniqueness
Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)11(12)8-10(11)6-4-3-5-7-10;/h2-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEIEGWTXGFWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC12CCCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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